molecular formula C18H22O3 B1532777 3-(1-Adamantyl)-4-hydroxy-5-methoxybenzaldehyde CAS No. 1354784-04-5

3-(1-Adamantyl)-4-hydroxy-5-methoxybenzaldehyde

Cat. No.: B1532777
CAS No.: 1354784-04-5
M. Wt: 286.4 g/mol
InChI Key: MZXWTRQBWNOFLV-UHFFFAOYSA-N
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Description

3-(1-Adamantyl)-4-hydroxy-5-methoxybenzaldehyde is an organic compound that features a unique adamantyl group attached to a benzaldehyde core The adamantyl group, known for its bulky and rigid structure, imparts distinct physical and chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Adamantyl)-4-hydroxy-5-methoxybenzaldehyde typically involves multiple steps, starting from readily available precursors. One common method includes the alkylation of 4-hydroxy-5-methoxybenzaldehyde with 1-bromoadamantane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the adamantyl-substituted product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, is crucial to maximize yield and purity. Techniques like continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1-Adamantyl)-4-hydroxy-5-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like alkoxides or amines in the presence of a base.

Major Products

    Oxidation: 3-(1-Adamantyl)-4-hydroxy-5-methoxybenzoic acid.

    Reduction: 3-(1-Adamantyl)-4-hydroxy-5-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1-Adamantyl)-4-hydroxy-5-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and rigidity.

Mechanism of Action

The mechanism of action of 3-(1-Adamantyl)-4-hydroxy-5-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The adamantyl group can enhance the compound’s ability to penetrate cell membranes and improve its stability, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylamine: Known for its antiviral properties and used in the treatment of influenza.

    1-Adamantanol: Utilized in the synthesis of various pharmaceuticals and materials.

    Adapalene: A retinoid used in the treatment of acne, featuring an adamantyl group that enhances its pharmacological properties.

Uniqueness

3-(1-Adamantyl)-4-hydroxy-5-methoxybenzaldehyde is unique due to the combination of the adamantyl group with a benzaldehyde core, providing a distinct set of chemical and physical properties

Properties

IUPAC Name

3-(1-adamantyl)-4-hydroxy-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-21-16-6-14(10-19)5-15(17(16)20)18-7-11-2-12(8-18)4-13(3-11)9-18/h5-6,10-13,20H,2-4,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXWTRQBWNOFLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C23CC4CC(C2)CC(C4)C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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